molecular formula C12H14F3NO B12840303 1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine

1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine

Cat. No.: B12840303
M. Wt: 245.24 g/mol
InChI Key: FVSOORTVBREIMR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine is an organic compound characterized by the presence of a methoxyphenyl group and a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine typically involves the reaction of 4-methoxyphenyl derivatives with trifluoromethylated reagents under controlled conditions. One common method includes the use of trifluoromethyl ketones as intermediates . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Methoxyphenyl trifluoromethanesulfonate
  • Trifluoromethyl ketones

Comparison: Compared to similar compounds, 1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a trifluoromethyl group on a pyrrolidine ring.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C12H14F3NO/c1-17-10-6-4-9(5-7-10)16-8-2-3-11(16)12(13,14)15/h4-7,11H,2-3,8H2,1H3

InChI Key

FVSOORTVBREIMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC2C(F)(F)F

Origin of Product

United States

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